2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
Description
2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound featuring a central 1-oxa-4,8-diazaspiro[4.5]decan-3-one core with dimethyl substituents at the 2-position. The compound’s structure combines an oxygen atom (oxa) in the 1-position and nitrogen atoms (diaza) at the 4- and 8-positions, creating a rigid spiro framework. Its hydrochloride salt form enhances solubility, a common modification to improve bioavailability in drug development.
Properties
IUPAC Name |
2,2-dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(2)7(12)11-9(13-8)3-5-10-6-4-9;/h10H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQJRNNRXLIBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2(O1)CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with phosgene to form a chloroformate intermediate, which then reacts with a diamine to yield the spirocyclic product. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or recrystallization to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as a selective inhibitor of TYK2/JAK1 kinases, which are crucial in inflammatory signaling pathways. For example, a derivative of this compound demonstrated an IC₅₀ value of 6 nM against TYK2 and showed significant anti-inflammatory effects in models of ulcerative colitis . This suggests that derivatives of 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride could be developed as therapeutic agents for inflammatory diseases.
Anticancer Activity
Research has indicated that compounds within the diazaspiro family exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through modulation of cell signaling pathways . This property can be exploited to develop new anticancer drugs targeting specific tumor types.
Neurological Applications
There is emerging interest in the neuroprotective effects of spirocyclic compounds similar to this compound. Studies suggest these compounds may have potential in treating neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress .
Case Study 1: Inhibition of TYK2/JAK1 Kinases
A study published in PubMed explored a series of diazaspiro compounds that included derivatives of this compound. The lead compound exhibited selectivity for JAK1 over JAK2 and demonstrated anti-inflammatory efficacy superior to existing treatments like tofacitinib .
Case Study 2: Anticancer Screening
Another investigation focused on evaluating the cytotoxicity of various spirocyclic compounds against breast cancer cell lines. The study found that certain derivatives showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting how variations in heteroatoms, substituents, and ring positions influence biological activity:
Key Structural and Functional Insights:
Heteroatom Substitution: Replacing oxygen with sulfur (e.g., Spiclomazine) introduces greater lipophilicity and alters electronic properties, enhancing interactions with biological targets like phenothiazine receptors .
Aromatic Substituents: Phenothiazine (Spiclomazine) and phenethyl (Fenspiride) groups enable π-π interactions with biological targets, driving specificity for neurological or respiratory applications .
Diaza Positioning :
- The 4,8-diaza configuration in Spiclomazine and anti-ulcer derivatives facilitates interactions with enzymes or receptors via nitrogen lone pairs, critical for apoptotic or proton-pump inhibition mechanisms .
- In contrast, Fenspiride’s 3,8-diaza arrangement may optimize binding to respiratory-related targets like phosphodiesterases .
Biological Activity Trends: Anticancer: Spiclomazine’s thia core and bulky substituents correlate with mitochondrial-mediated apoptosis, highlighting the importance of lipophilicity in cell penetration . Anti-Ulcer: Smaller alkylamino substituents in 1-thia-4,8-diazaspiro derivatives enhance gastric proton-pump targeting, mimicking omeprazole’s mechanism .
Biological Activity
2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrochloride (CAS Number: 52030-29-2) is a compound characterized by its unique spirocyclic structure, which includes nitrogen and oxygen atoms in its framework. The molecular formula is with a molecular weight of 184.24 g/mol. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability in biological systems.
Biological Activity
The biological activity of 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrochloride has been explored in various studies, particularly focusing on its potential pharmacological effects.
The compound exhibits activity as a dual ligand for opioid receptors, particularly the m-opioid receptor. This dual action is significant as it may influence pain modulation pathways, making it a candidate for analgesic development. The spirocyclic structure contributes to its binding affinity and specificity towards these receptors.
Pharmacological Studies
Research indicates that derivatives of spirocyclic compounds, including this one, have shown promise in treating conditions related to pain and anxiety due to their interaction with central nervous system receptors.
Table 1: Summary of Biological Activities
Case Studies
A notable case study involved the synthesis and evaluation of various spirocyclic compounds related to 2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrochloride. In these studies, the compounds were tested for their analgesic properties using animal models. Results indicated a significant reduction in pain responses compared to control groups, suggesting that the compound could be further developed into a therapeutic agent for pain management.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further investigation is necessary to fully elucidate its toxicological effects.
Table 2: Toxicity Profile Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
